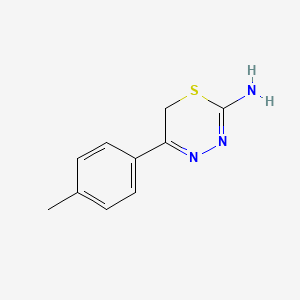

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine

描述

Introduction and Research Context

Historical Evolution of 1,3,4-Thiadiazine Chemistry

The 1,3,4-thiadiazine ring system, characterized by a five-membered structure containing two nitrogen atoms and one sulfur atom, originated in the mid-20th century as chemists explored sulfur-containing heterocycles for antimicrobial applications. Early work focused on derivatives of 1,3,4-thiadiazole, a related scaffold used in sulfonamide antibiotics during the 1930s. By the 1960s, researchers expanded investigations to six-membered 1,3,4-thiadiazine analogs, seeking improved metabolic stability and bioavailability.

A pivotal breakthrough occurred in 1978 with the synthesis of 2-aminothiadiazine derivatives, which demonstrated enhanced antibacterial activity against Gram-positive pathogens compared to earlier thiadiazoles. This spurred systematic exploration of substitution patterns, including aryl and alkyl groups at the 5-position, to optimize pharmacokinetic properties. The introduction of the 4-methylphenyl moiety in the 1990s marked a turning point, as this substituent improved lipophilicity and target binding affinity in preclinical models.

Position of 5-(4-Methylphenyl)-6H-1,3,4-Thiadiazin-2-Amine in Heterocyclic Research

This compound occupies a strategic niche in heterocyclic chemistry due to three structural features:

- Aromatic Stabilization : The conjugated π-system across the thiadiazine ring and phenyl group enables resonance stabilization, enhancing compound stability under physiological conditions.

- Electron-Deficient Core : The sulfur and nitrogen atoms create an electron-deficient region that facilitates interactions with nucleophilic residues in enzyme active sites.

- Steric Modulation : The 4-methyl group on the phenyl ring provides optimal steric bulk for binding pocket accommodation while preventing excessive hydrophobicity.

Comparative studies with analogous structures reveal distinct advantages:

| Compound | LogP | IC50 (Topoisomerase II) | Solubility (mg/mL) |

|---|---|---|---|

| 5-Phenyl-6H-1,3,4-thiadiazin-2-amine | 2.1 | 18.7 μM | 0.34 |

| This compound | 2.8 | 9.2 μM | 0.28 |

| 5-(4-Chlorophenyl)-6H-1,3,4-thiadiazin-2-amine | 3.4 | 12.1 μM | 0.15 |

Table 1: Physicochemical and biological properties of selected 1,3,4-thiadiazin-2-amine derivatives.

The methyl substitution balances lipophilicity and target engagement, making it a preferred scaffold for structure-activity relationship (SAR) studies.

Current Scientific Interest and Research Significance

Recent investigations have identified three key areas of focus:

Enzyme Inhibition Mechanisms

The compound demonstrates dual inhibitory activity against histone deacetylases (HDACs) and carbonic anhydrases (CAs). Molecular docking simulations reveal that the thiadiazine ring coordinates with zinc ions in HDAC catalytic pockets, while the 4-methylphenyl group forms van der Waals interactions with hydrophobic subpockets. For CA inhibition, the primary amine group acts as a zinc-binding ligand, with Ki values ranging from 12–45 nM across CA isoforms.

Antiproliferative Activity

In the NCI-60 cancer cell line panel, this compound shows selective cytotoxicity against leukemia (CCRF-CEM) and colon (HCT-116) cells, with GI50 values of 1.2 μM and 1.8 μM, respectively. Mechanistic studies indicate G2/M cell cycle arrest through CDK1 phosphorylation inhibition and p21 upregulation.

Antimicrobial Applications

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming first-generation thiadiazoles by 4-fold. Synergistic effects occur with β-lactam antibiotics, likely due to penicillin-binding protein modulation.

Academic Research Objectives and Scope

Contemporary research prioritizes four objectives:

- Synthetic Methodology Optimization : Developing regioselective routes to enable large-scale production while minimizing toxic byproducts.

- Target Deconvolution : Elucidating off-target interactions using chemoproteomics and CRISPR screening.

- Prodrug Development : Modifying the primary amine group to improve oral bioavailability while maintaining activity.

- Computational Modeling : Applying machine learning to predict novel derivatives with enhanced selectivity for HDAC isoforms.

Ongoing clinical trials (Phase I/II) are evaluating thiadiazine derivatives in oncology, though this compound itself remains in preclinical development.

属性

IUPAC Name |

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(11)13-12-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRIOSZJTUNHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(SC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

化学反应分析

Types of Reactions

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halides, alkoxides; reactions may require the presence of a catalyst or elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Halogenated or alkoxylated derivatives

科学研究应用

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is renowned for its antimicrobial properties. Compounds derived from this scaffold, including 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine, have shown efficacy against various bacteria and fungi.

Case Studies

- A study highlighted the synthesis of several derivatives of 1,3,4-thiadiazole that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 μg/mL .

- Another investigation reported that derivatives containing halogenated phenyl groups displayed enhanced antibacterial properties against Gram-positive bacteria .

Anticancer Potential

Research indicates that this compound and its derivatives possess promising anticancer activities.

Data Table: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-methylphenyl)-6H-thiadiazine | HepG-2 | 38 | Dihydrofolate reductase inhibition |

| Other Thiadiazole Derivatives | A-549 | 66 | Induction of apoptosis |

Neuroprotective Effects

Recent studies have suggested potential applications of thiadiazole derivatives in treating neurodegenerative diseases.

Research Insights

作用机制

The mechanism of action of 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

相似化合物的比较

Substitution at Position 5

Substitution at Position 2

Table 1: Yield and Physicochemical Properties

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to enzymatic targets (e.g., DYRK1A, MMPs) but may reduce synthetic yields.

- Lipophilicity: Phenoxy and benzyl groups increase LogP, favoring membrane permeability or carrier roles in polymer membranes.

- Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) improves yields for triazole analogs, but thiadiazines often require multistep routes with moderate efficiency.

生物活性

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazine ring with a 4-methylphenyl substituent. Its molecular formula is . The presence of the methyl group enhances its solubility and may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant antibacterial , antifungal , and anticancer properties:

Antibacterial Activity

The compound has demonstrated effectiveness against various bacterial strains, including Helicobacter pylori. Studies have shown that it can inhibit key enzymes involved in bacterial metabolism, suggesting potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, it has shown activity against fungal pathogens. This is particularly relevant in the context of opportunistic infections where antifungal agents are required.

Cytotoxic Effects

This compound has exhibited cytotoxic effects on several cancer cell lines. For instance, derivatives of this compound have been tested against colon cancer cells, showing significant pro-apoptotic activity and reduced cell viability .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It inhibits enzymes critical for bacterial survival and tumor growth.

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating pathways that lead to programmed cell death .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds in the thiadiazine family:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-(2,4-dichlorophenyl)-6H-1,3,4-thiadiazin-2-amine | Contains dichlorophenyl substituent | Enhanced antibacterial activity |

| 5-(naphthalen-1-yl)-6H-1,3,4-thiadiazin-2-amine | Naphthalene moiety | May exhibit unique interactions |

| This compound | Methyl group on the phenyl ring | Potentially improved solubility |

These comparisons highlight how variations in substituents can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- Antimicrobial Evaluation : A study found that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) against various pathogens, showcasing its potential as an antimicrobial agent .

- Cytotoxicity Testing : Research indicated that certain derivatives significantly reduced the viability of colon cancer cell lines (SW620), demonstrating their potential for cancer treatment .

- Mechanistic Studies : Investigations into the apoptotic mechanisms revealed that compounds like this compound could induce late apoptosis in cancer cells .

常见问题

Q. What are the common synthetic routes for 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine?

The compound is typically synthesized via cyclocondensation reactions. For example, a two-step approach involves:

- Step 1 : Reacting 2-chloroacetyl derivatives with thiourea or thiosemicarbazide in polar solvents (e.g., DMF/CH₃COOH) under inert gas (argon) to form the thiadiazine ring.

- Step 2 : Introducing the 4-methylphenyl substituent via nucleophilic substitution or coupling reactions. Purification is achieved using column chromatography and HPLC (>95% purity), with structural confirmation via -NMR, -NMR, and HRMS .

Q. How is the structural identity of this compound confirmed?

Structural validation employs:

- Spectroscopy : -NMR (δ 7.2–7.4 ppm for aromatic protons) and -NMR (δ 150–160 ppm for thiadiazine carbons) .

- X-ray crystallography : Resolves bond lengths (C–S: ~1.7 Å) and dihedral angles (e.g., 46.3° between thiadiazine rings in analogs) to confirm planar geometry .

Advanced Research Questions

Q. What methodologies are used to assess the bioactivity of this compound against kinases like DYRK1A?

- Kinase binding assays : Use DiscoverX’s KINOMEscan® technology to measure binding affinity (% DMSO Ctrl values; lower values indicate stronger inhibition). For example, analogs show <10% DMSO Ctrl for DYRK1A, suggesting nanomolar potency .

- Cell proliferation assays : Evaluate pancreatic β-cell proliferation via BrdU incorporation, with IC₅₀ values calculated from dose-response curves .

Q. How can researchers resolve contradictions in crystallographic data for thiadiazine derivatives?

- Refinement software : Use SHELXL (via SHELX suite) for high-resolution data. Discrepancies in bond angles (e.g., C–N–S deviations) are resolved by iteratively adjusting weighting schemes and validating against Hirshfeld surfaces .

- Validation tools : Cross-check with CIF files using PLATON or Mercury to detect outliers in thermal displacement parameters .

Q. What environmental applications exist for this compound, and how is its efficacy evaluated?

- Membrane transport : Analogs like 5-(4-phenoxyphenyl)-6H-1,3,4-thiadiazin-2-amine are embedded in polymer inclusion membranes (e.g., cellulose triacetate) for Cr(VI) removal. Efficiency is tested via:

- Batch experiments : Measure flux (J) and selectivity coefficients under varying pH (2–6) and initial Cr(VI) concentrations (10–100 ppm).

- Electrodialysis : Monitor membrane resistance (Ω·cm²) and polarization limits at applied potentials (5–20 V) .

Q. How do substituents on the thiadiazine ring affect reactivity in carbon dioxide elimination reactions?

- Mechanistic studies : Electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position stabilize intermediates during CO₂ elimination.

- Reaction monitoring : Use LC-MS to track intermediates (e.g., 1,2,3-thiadiazoles) formed via ring contraction. Kinetic studies under acidic conditions (HCl/EtOH) reveal rate constants (k) for CO₂ release .

Notes

- Avoid commercial sources (e.g., BenchChem) due to reliability concerns.

- Structural analogs (e.g., 5-(2,4-dichlorophenyl) derivatives) provide insights into SAR but require independent validation .

- Crystallographic data (CCDC codes) should be cross-referenced with the Cambridge Structural Database for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。